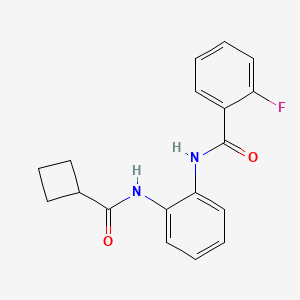
2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,5-dimethylisoxazol-4-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, also known as DIPA, is a chemical compound that has gained attention due to its potential use in scientific research. DIPA is a small molecule inhibitor that has been shown to have promising effects in various biological pathways.
Scientific Research Applications
Cytotoxic Evaluation of Compounds
New compounds with structural similarities have been designed and synthesized, with their in vitro cytotoxicity evaluated against various cancer cell lines, including human breast cancer (MCF-7), prostate cancer (PC3), and others. These studies highlight the potential of such compounds in cancer therapy due to their cytotoxic activities towards certain cancer cell lines (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Antimicrobial and Antifungal Activities
Another direction of research involves the synthesis of derivatives that exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests the potential use of these compounds in combating microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antiprotozoal Agents
Compounds containing furan moieties have been investigated for their antiprotozoal properties, showing strong DNA affinities and promising in vitro and in vivo activities against trypanosomal and plasmodial infections. This underscores the potential for developing new antiprotozoal medications from these compounds (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
G-Quadruplex DNA Stabilization
Research into macrocyclic lactams, including those with furan and pyridine rings, has shown that certain derivatives can selectively stabilize G-quadruplex DNA. This stabilization is correlated with excellent cytotoxic activity, highlighting the potential for these compounds in cancer therapy and as tools for studying G-quadruplex functions (Blankson, Rzuczek, Bishop, Pilch, Liu, LaVoie, & Rice, 2013).
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-15(12(2)23-20-11)7-17(21)19-9-13-3-4-16(18-8-13)14-5-6-22-10-14/h3-6,8,10H,7,9H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZRYIORBNFTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
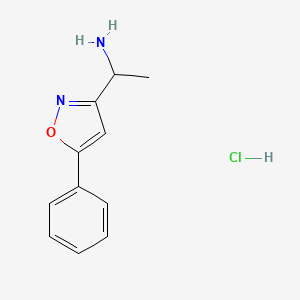
![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)
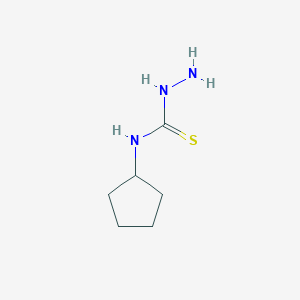
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)
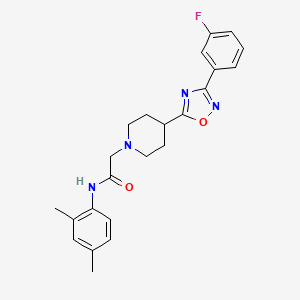

![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)
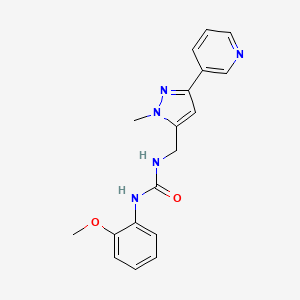
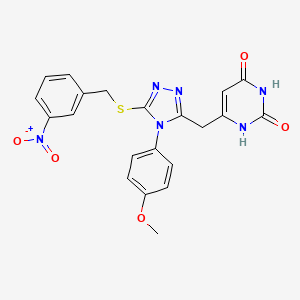
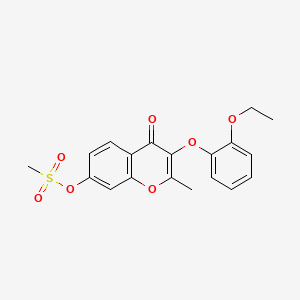
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/no-structure.png)
![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)
